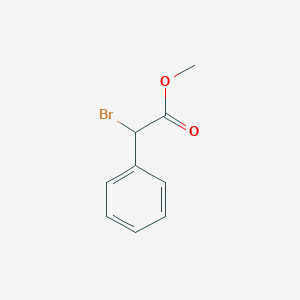

甲基α-溴苯乙酸酯

概述

描述

Methyl alpha-bromophenylacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related brominated compounds and their synthesis, which can provide insights into the general class of alpha-brominated esters. For instance, the synthesis of (E)-alpha-bromoacrylates is described as a precursor for various carbon-carbon bond formations, indicating the importance of brominated esters in organic synthesis . Similarly, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is discussed as an intermediate for the synthesis of S1P1 receptor agonists, demonstrating the relevance of brominated compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of related brominated compounds involves novel reagents and stereoselective methods. For example, the paper introduces a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, for the efficient synthesis of (E)-alpha-bromoacrylates. The Honer-Wadsworth-Emmons (HWE) reaction is employed with high stereoselectivity, which is crucial for the subsequent synthesis of trisubstituted alkenes via palladium-catalyzed cross-coupling. In another study, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is achieved with high enantiomeric and diastereomeric excess, highlighting the importance of stereochemistry in the synthesis of brominated intermediates .

Molecular Structure Analysis

While the molecular structure of methyl alpha-bromophenylacetate is not directly analyzed in the provided papers, the structure of similar compounds suggests that the presence of a bromine atom on the phenyl ring can significantly influence the reactivity and stereochemistry of the molecule. The stereochemical aspects are particularly emphasized in the synthesis of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, where the spatial arrangement of the substituents is critical for the desired activity .

Chemical Reactions Analysis

The chemical reactions involving brominated compounds are diverse and can lead to various products depending on the reaction conditions and the nature of the substrates. The papers describe the use of brominated intermediates in the synthesis of complex molecules, such as trisubstituted alkenes and S1P1 receptor agonists . These reactions often require precise control over the reaction conditions to achieve high selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters like methyl alpha-bromophenylacetate are not explicitly discussed in the provided papers. However, it can be inferred that such compounds are likely to be reactive due to the presence of the bromine atom, which can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The stereochemistry of these compounds is also crucial, as it can affect their physical properties, such as melting and boiling points, as well as their chemical reactivity and biological activity .

科学研究应用

1. 甲基溴作为熏蒸剂

甲基溴,与甲基α-溴苯乙酸酯密切相关,已广泛用于种植前和收获后的害虫和病原体控制。它在各种作物系统和商品中都有应用。由于其环境影响和在国际协议下逐步淘汰,研究已经开始寻找替代品 (Schneider et al., 2003)。

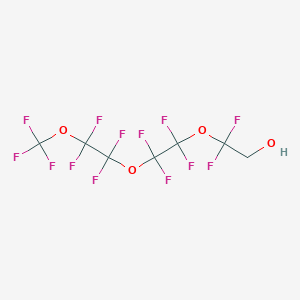

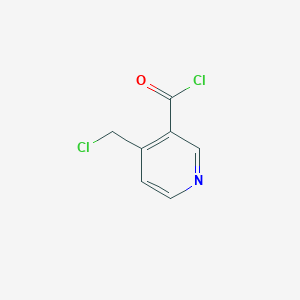

2. (E)-α-溴丙烯酸酯的合成

设计了一种新型试剂,甲基双(2,2,2-三氟乙氧基)溴磷酸乙酯,用于高效合成(E)-α-溴丙烯酸酯,作为各种碳-碳键形成的前体。这展示了相关化合物在高级有机合成中的应用 (Tago & Kogen, 2000)。

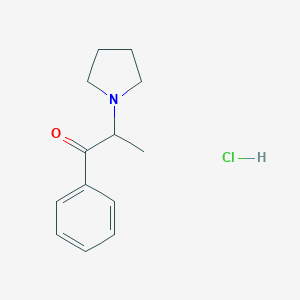

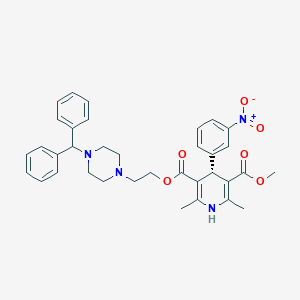

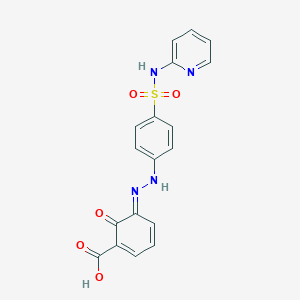

3. 二肽类似物和模板合成

该化合物被用于合成5-氧代哌嗪-2-羧酸酯作为二肽类似物。这涉及一系列反应,从α-溴苯乙酸氯化物开始,表明其在产生复杂有机结构中的作用 (Limbach et al., 2009)。

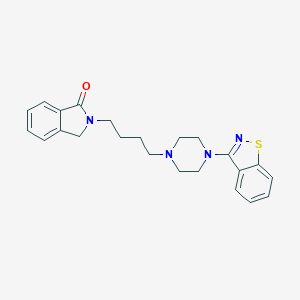

4. 新型N-(α-溴酰基)-α-氨基酯的合成

探讨了新型N-(α-溴酰基)-α-氨基酯的合成,包括甲基α-溴苯乙酸酯的衍生物。这些化合物被研究其潜在的生物活性,展示了该化合物在药物化学中的实用性 (Yancheva et al., 2015)。

5. 有机化学教育

该化合物被用于本科实验课程,突显了其在教授有机化学和科学研究技能方面的教育应用 (Min, 2015)。

6. 用于害虫控制的甲基溴替代品

已进行研究以寻找甲基溴的替代品,这种物质与甲基α-溴苯乙酸酯相关,用于控制贮存产品和检疫昆虫,突显了其在害虫管理中的重要性 (Fields & White, 2002)。

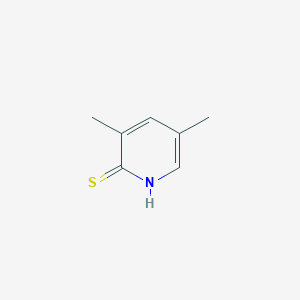

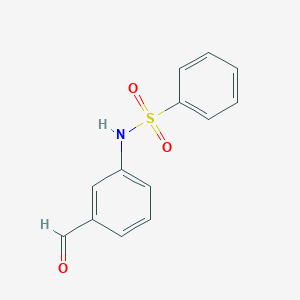

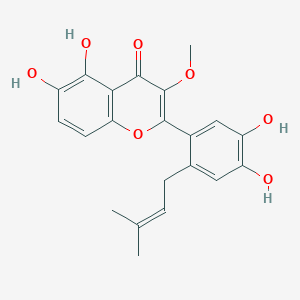

7. 酪氨酸酶抑制研究

研究了包括α-溴肉桂醛在内的α-取代衍生物对酪氨酸酶的抑制作用,这是与黑色素形成和潜在皮肤美白应用相关的酶 (Cui et al., 2015)。

8. α,β-不饱和醛的新型合成

对α,β-不饱和醛的合成研究涉及α-溴化和亲核苯硒基化,展示了该化合物在复杂有机合成中的应用 (Vasil'ev & Engman, 2000)。

9. 甲基溴对神经系统的影响

一项研究调查了甲基溴熏蒸工作对中枢神经系统的负面影响,这对职业健康和安全考虑具有相关性 (Park et al., 2020)。

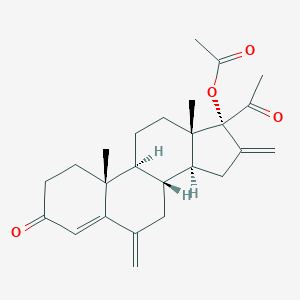

10. 抗氧化和抗癌活性

合成了天然溴酚的甲基化和乙酰化衍生物,并评估了它们的抗氧化和抗癌活性,突显了潜在的药物应用 (Dong et al., 2022)。

11. 神经干细胞研究

溴脱氧尿嘧啶,一种与甲基α-溴苯乙酸酯相关的化合物,被用于神经干细胞研究中,它引起全局DNA甲基化变化和星形胶质细胞分化,表明其在干细胞研究和治疗中的实用性 (Schneider & d’Adda di Fagagna, 2012)。

12. 农业中的线虫管理

在没有溴化甲基的情况下管理线虫的研究,这种物质与甲基α-溴苯乙酸甲酯有关,表明在高价值作物生产系统中需要替代策略(Zasada et al., 2010)。

13. 大肠杆菌中的代谢工程

研究了大肠杆菌在厌氧条件下使用甲基α-葡萄糖苷,一种相关化合物,重点关注了代谢通量分布的影响,这在代谢工程和生物技术中具有相关性(Berríos-Rivera等,2000)。

14. 海藻中的天然溴苯酚衍生物

从红藻Rhodomela confervoides中分离出溴苯酚衍生物,其中一些显示出潜在的抗菌特性,表明该化合物在天然产物化学和药物发现中的相关性(Zhao et al., 2004)。

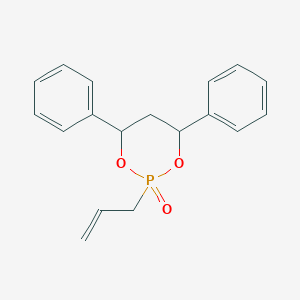

15. 光还原催化在聚合中的应用

使用二核金(I)配合物进行光诱导原子转移自由基聚合,以乙基α-溴苯乙酸乙酯为例,展示了其在聚合科学和材料工程中的应用(Wang et al., 2018)。

安全和危害

Methyl alpha-bromophenylacetate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical . If swallowed, it is recommended to rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or eyes, it is advised to rinse with water and immediately seek medical attention .

未来方向

属性

IUPAC Name |

methyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFBYYMNJUMVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

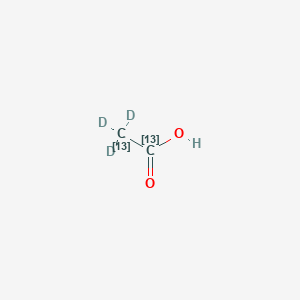

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268424 | |

| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl alpha-bromophenylacetate | |

CAS RN |

3042-81-7 | |

| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3042-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

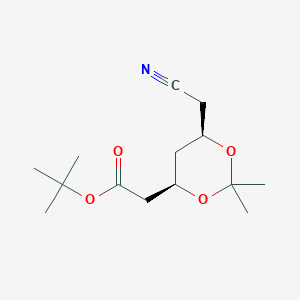

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)